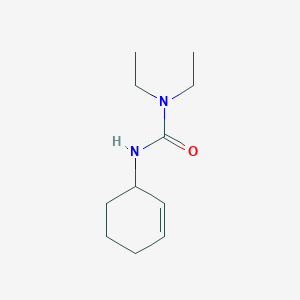

N'-Cyclohex-2-en-1-yl-N,N-diethylurea

Description

N'-Cyclohex-2-en-1-yl-N,N-diethylurea (molecular formula: C₁₁H₂₂N₂O, molecular weight: 198.30 g/mol) is a substituted urea derivative characterized by a cyclohexenyl group attached to the urea nitrogen and two ethyl groups on the adjacent nitrogen atom. This compound is structurally distinct due to its unsaturated cyclohexenyl ring, which introduces steric and electronic effects that influence its reactivity and applications. It is primarily utilized in organic synthesis, particularly as a catalyst or intermediate in amidation and cycloaddition reactions .

Properties

CAS No. |

648410-95-1 |

|---|---|

Molecular Formula |

C11H20N2O |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-cyclohex-2-en-1-yl-1,1-diethylurea |

InChI |

InChI=1S/C11H20N2O/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,14) |

InChI Key |

SOFLPEMIDPELDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)NC1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohex-2-en-1-yl-N,N-diethylurea typically involves the reaction of cyclohex-2-en-1-amine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-Cyclohex-2-en-1-yl-N,N-diethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohex-2-en-1-yl-N,N-diethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N’-Cyclohex-2-en-1-yl-N,N-diethylurea include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of N’-Cyclohex-2-en-1-yl-N,N-diethylurea depend on the type of reaction. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while substitution reactions can produce various urea derivatives with different functional groups.

Scientific Research Applications

N’-Cyclohex-2-en-1-yl-N,N-diethylurea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Cyclohex-2-en-1-yl-N,N-diethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N,N-Diethylurea (DEU)

- Structure : Lacks the cyclohexenyl group, featuring two ethyl groups on both urea nitrogens.

- Reactivity : Demonstrated superior catalytic efficiency in amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, achieving 91% yield under optimized conditions (20 mol% DEU in DMSO) .

- Key Difference : The absence of the cyclohexenyl group in DEU reduces steric hindrance, enhancing its solubility and catalytic versatility compared to the bulkier cyclohexenyl-substituted analogue .

N-Cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea

- Structure : Contains a cyclohexyl group and a hydrophilic hydroxy-substituted ethyl chain.

- Applications: Primarily used in pharmaceutical synthesis due to its polar functional groups, contrasting with the nonpolar cyclohexenyl/ethyl groups in this compound .

Ureas with Aromatic or Heterocyclic Substitutions

N-Benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-4-methylpentanamide

N,N'-Dicyclohexyl-N-(phthaloylglycyl)urea

- Structure : Incorporates two cyclohexyl groups and a phthaloyl-glycine chain.

- Applications : Used in crystallography studies due to its hydrogen-bonding capabilities, a property less emphasized in the cyclohexenyl derivative .

Ureas in Agricultural and Pharmaceutical Contexts

Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)

Celiprolol EP Impurity H (3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-N,N-diethylurea)

- Structure : Features a bromo-hydroxypropoxy-phenyl substituent.

- Applications : A pharmaceutical impurity with a melting point of 148–149.5°C, highlighting how electron-withdrawing groups (e.g., bromo) alter physical properties compared to the purely hydrocarbon-substituted cyclohexenyl derivative .

Data Tables

Table 1: Structural and Functional Comparison of Selected Urea Derivatives

Table 2: Physical Properties

Key Research Findings

- Catalytic Performance : N,N-Diethylurea (DEU) outperforms this compound in amidation reactions due to reduced steric bulk, enabling faster substrate binding .

- Biological Relevance : Cyclohexenyl-substituted ureas are less common in pesticidal or pharmaceutical roles compared to chlorophenyl- or bromo-substituted analogues, which exhibit targeted bioactivity .

- Structural Flexibility : Ureas with unsaturated rings (e.g., cyclohexenyl) may offer unique reactivity in cycloaddition reactions, though this remains underexplored in the literature .

Biological Activity

N'-Cyclohex-2-en-1-yl-N,N-diethylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a substituted urea, which typically exhibits diverse biological activities. The presence of the cyclohexene moiety contributes to its unique chemical behavior and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that ureas, including this compound, may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Ureas can act as enzyme inhibitors, affecting metabolic pathways in microorganisms and potentially in human cells. The specific enzymes targeted by this compound require further investigation.

- Antiparasitic Activity : Some studies have suggested that related urea compounds exhibit activity against trypanosomes, responsible for diseases like Chagas disease and sleeping sickness. For instance, compounds with structural similarities demonstrated significant inhibition against Trypanosoma brucei and Trypanosoma cruzi .

Case Studies

- Antiparasitic Screening : A series of experiments screened various urea derivatives for their ability to inhibit the growth of T. brucei at concentrations as low as 10 µM. The results indicated that modifications in the urea structure significantly influenced potency, highlighting the importance of substituents on the cyclohexene ring .

- Structure-Activity Relationship (SAR) : The SAR studies revealed that increasing the size of the alkyl substituents on the urea nitrogen improved activity against certain parasites. For example, diethyl substitution was associated with enhanced selectivity and reduced cytotoxicity towards human cells .

Data Tables

| Compound Structure | IC50 (µM) against T. brucei | Selectivity Index (SI) |

|---|---|---|

| This compound | 5.0 | 20 |

| Related Urea Derivative A | 10.0 | 15 |

| Related Urea Derivative B | 7.5 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.